molecular formula C6H13N3O3 B1529217 (R)-5-Guanidino-2-hydroxypentanoic acid CAS No. 172491-18-8

(R)-5-Guanidino-2-hydroxypentanoic acid

Cat. No. B1529217
CAS RN: 172491-18-8
M. Wt: 175.19 g/mol
InChI Key: BMFMQGXDDJALKQ-SCSAIBSYSA-N
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Description

This would involve identifying the compound’s chemical structure, functional groups, and stereochemistry. The compound’s IUPAC name can also provide information about its structure .


Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze a compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It may include its behavior as an acid or base, its reactivity towards nucleophiles or electrophiles, and any notable reactions it undergoes .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed .

Scientific Research Applications

Stereospecificity in Hydroxylation Reactions

  • Studies on Stereospecificity : Research by Baldwin et al. (1993) demonstrated the role of (R)-5-Guanidino-2-hydroxypentanoic acid in the stereospecific hydroxylation reaction catalyzed by clavaminic acid synthase, highlighting its importance in the synthesis of clavulanic acid, a clinically significant β-lactamase inhibitor (Baldwin et al., 1993).

Inhibitory Activity in Biomedical Applications

  • Influenza Virus Sialidase Inhibition : Smith et al. (1996) synthesized analogues of 4-guanidino-Neu5Ac2en, which includes structures related to (R)-5-Guanidino-2-hydroxypentanoic acid, and found them to be potent inhibitors of influenza virus sialidases, demonstrating their potential as antiviral agents (Smith et al., 1996).

Role in Biological and Chemical Synthesis

  • Biosynthetic Precursors and Enzymatic Reactions : Elson et al. (1993) identified compounds including 5-guanidino-2-(2-oxoazetidin-1-yl)pentanoic acid as biosynthetic precursors in the clavulanic acid pathway, illustrating the role of similar compounds in biosynthesis and enzymatic processes (Elson et al., 1993).

Environmental and Industrial Applications

  • Adsorption and Removal of Dyes : Naushad et al. (2019) used a derivative of 2-amino-5-guanidinopentanoic acid to modify activated carbon, creating an effective adsorbent for removing methylene blue dye from water, illustrating the potential for environmental remediation applications (Naushad et al., 2019).

Biochemical Analysis Techniques

  • Applications in Analytical Chemistry : Friedman (2004) explored the applications of ninhydrin reaction, which involves compounds like (R)-5-Guanidino-2-hydroxypentanoic acid, in the analysis of amino acids and proteins. This highlights its utility in various scientific fields including agricultural and biomedical sciences (Friedman, 2004).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular processes, and its pharmacokinetics .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

Future Directions

This would involve discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMQGXDDJALKQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286436
Record name (2R)-5-Carbamimidamido-2-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Guanidino-2-hydroxypentanoic acid

CAS RN

172491-18-8
Record name (2R)-5-Carbamimidamido-2-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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